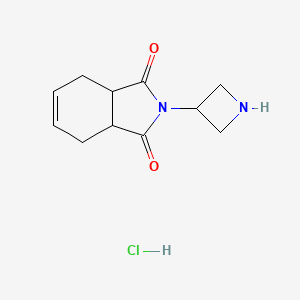
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Descripción general
Descripción
Azetidine derivatives are four-membered heterocyclic compounds containing a nitrogen atom . They are known for their wide range of biological activities and are used in the synthesis of various natural and synthetic products .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones .Molecular Structure Analysis
The molecular structure of azetidine derivatives can be determined using various spectroscopic techniques, including 1H, 13C, 15N, and 31P NMR spectroscopy, as well as HRMS .Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structures. For example, 2-(azetidin-3-yl)acetonitrile hydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Through aza-Michael addition reactions with NH-heterocycles, it contributes to the creation of functionalized azetidine-containing compounds. These derivatives are valuable for their potential use in pharmaceuticals and as intermediates in organic synthesis .
Development of GABA A Receptor Modulators
The structural analogues of GABA (gamma-aminobutyric acid) derived from this compound are used in the development of positive allosteric modulators of GABA A receptors. These modulators have therapeutic potential in treating various neurological disorders, including anxiety, epilepsy, and insomnia .
Creation of Biologically Active Heterocyclic Compounds
Azetidine carboxylic acids, which can be synthesized from this compound, are crucial scaffolds for obtaining biologically active heterocyclic compounds. These structures are significant for the development of peptides and other bioactive molecules with potential therapeutic applications .
Pharmaceutical Research and Drug Development
The azetidine moiety is a pharmacophore subunit used in a wide variety of natural and synthetic products exhibiting diverse biological activities. This compound, therefore, plays a role in the development of new drugs with antibacterial, antitumor, antidiabetic, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
Related compounds such as azetidine carboxylic acids have been shown to have biological activities and are used as building blocks in the preparation of various peptides .
Mode of Action
It’s worth noting that azetidine carboxylic acids and their derivatives have been evaluated for their potency as gaba-uptake inhibitors
Safety and Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by azetidine derivatives, they continue to be an area of active research in medicinal chemistry. Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design of new drugs .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7;/h1-2,7-9,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGYRYOZFQOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



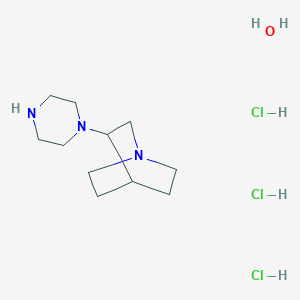
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)
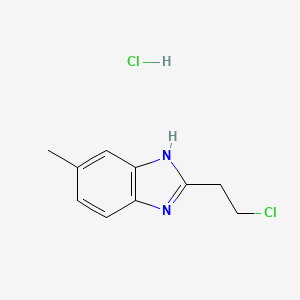
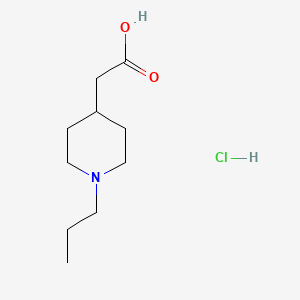
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
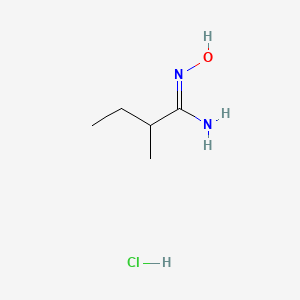
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
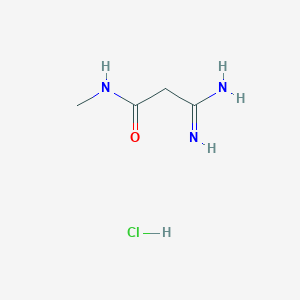
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)
![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


